Cyclopropanone
Overview
Description
Cyclopropanone is a cyclic ketone with the chemical formula C₃H₄O. It is the simplest cyclic ketone and is characterized by a three-membered ring structure. This unique structure imparts significant strain to the molecule, making it highly reactive. This compound is an intriguing subject of study in organic chemistry due to its unusual properties and behavior .
Synthetic Routes and Reaction Conditions:
Indirect Synthesis: this compound can be synthesized indirectly through a series of reactions starting with cyclopropenone. Cyclopropenone is first transformed into a derivative and then reduced to yield this compound.
Photolysis: Another method involves the photolysis of certain precursors.
Reaction of Ketene with Diazomethane: this compound can also be prepared by reacting ketene with diazomethane in an unreactive solvent such as dichloromethane.
Industrial Production Methods: Due to its high reactivity and instability, this compound is not typically produced on an industrial scale. Its synthesis is mainly confined to laboratory settings where precise control over reaction conditions can be maintained .
Types of Reactions:
Nucleophilic Addition: this compound readily undergoes nucleophilic addition due to the strain in its three-membered ring and the presence of a carbonyl group.
Cycloadditions: this compound can participate in [3 + 4] cycloadditions with dienes and [3 + 2] additions to carbonyl groups.
Favorskii Rearrangement: Cyclopropanones are intermediates in the Favorskii rearrangement with cyclic ketones, where carboxylic acid formation is accompanied by ring-contraction.
Common Reagents and Conditions:
Nucleophiles: Carboxylic acids, primary and secondary amines, alcohols.
Cycloaddition Partners: Dienes, carbonyl compounds.
Major Products:
Adducts: Formed from nucleophilic addition reactions.
Cycloaddition Products: Resulting from [3 + 4] and [3 + 2] cycloadditions.
Scientific Research Applications
Cyclopropanone has several applications in scientific research:
Organic Synthesis: It is used as a building block in the synthesis of more complex organic compounds.
Pharmaceuticals: this compound derivatives are explored for their potential therapeutic properties.
Materials Science: Its unique reactivity profile makes it useful in the development of novel materials.
Polymers: this compound can be used in the synthesis of specialized polymers.
Mechanism of Action
The high reactivity of cyclopropanone is primarily due to the strain in its three-membered ring and the presence of a carbonyl group. This strain makes the molecule highly electrophilic, allowing it to readily undergo nucleophilic addition reactions. The carbonyl group also facilitates cycloaddition reactions, where this compound can act as a 1,3-dipole .
Comparison with Similar Compounds
Cyclopropenone: Another three-membered ring compound but with a different reactivity profile due to the presence of a double bond.
Cyclobutanone: A four-membered ring ketone with less strain and different reactivity compared to cyclopropanone.
Acetone: A simple acyclic ketone with a similar carbonyl group but without the ring strain.
Uniqueness of this compound: this compound’s uniqueness lies in its highly strained three-membered ring structure, which imparts significant reactivity and makes it a valuable intermediate in organic synthesis .
Properties
IUPAC Name |
cyclopropanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4O/c4-3-1-2-3/h1-2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBBRYJMZLIYUJQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30198202 | |
Record name | Cyclopropanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30198202 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
56.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5009-27-8 | |
Record name | Cyclopropanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5009-27-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cyclopropanone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005009278 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cyclopropanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30198202 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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